

# In-depth Technical Guide to 4-Propylstyrene: Properties, Safety, and Handling

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-propylstyrene

Cat. No.: B7814383

[Get Quote](#)

A comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, safety data, and handling protocols for **4-propylstyrene**. This guide prioritizes the more common isomer, 4-isopropylstyrene, due to the limited availability of data for 4-n-propylstyrene.

## Introduction

This technical guide provides a detailed overview of **4-propylstyrene**, with a primary focus on its isomer, 4-isopropylstyrene (also known as p-isopropylstyrene). The CAS number for 4-isopropylstyrene is 2055-40-5.<sup>[1][2]</sup> Due to the extensive availability of data for the isopropyl isomer and the scarcity of information on 4-n-propylstyrene, this document will center on 4-isopropylstyrene. This compound is a derivative of styrene and is of interest in polymer chemistry and organic synthesis.

## Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 4-isopropylstyrene. This data is essential for understanding its behavior in various experimental settings.

| Property          | Value                           | Unit              |
|-------------------|---------------------------------|-------------------|
| CAS Number        | 2055-40-5                       |                   |
| Molecular Formula | C <sub>11</sub> H <sub>14</sub> |                   |
| Molecular Weight  | 146.23                          | g/mol             |
| Boiling Point     | 80 (at 20 mmHg)                 | °C                |
| Melting Point     | -44.7                           | °C                |
| Density           | 0.885                           | g/cm <sup>3</sup> |
| Refractive Index  | 1.5289                          |                   |

## Safety Data Sheet Overview

A complete safety data sheet (SDS) specific to 4-isopropylstyrene is not readily available. Therefore, the following safety information is based on data for styrene and related compounds. It is crucial to handle this chemical with care, assuming it possesses similar hazards to styrene.

## Hazard Identification

Styrene is classified as a flammable liquid and is harmful if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[\[3\]](#)[\[4\]](#) It is suspected of causing cancer and may be fatal if swallowed and enters airways.[\[4\]](#)

GHS Hazard Statements for Styrene (as a proxy):

- H226: Flammable liquid and vapor.[\[3\]](#)[\[4\]](#)
- H304: May be fatal if swallowed and enters airways.[\[4\]](#)
- H315: Causes skin irritation.[\[3\]](#)[\[4\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)[\[4\]](#)
- H332: Harmful if inhaled.[\[3\]](#)[\[4\]](#)

- H335: May cause respiratory irritation.[4]
- H351: Suspected of causing cancer.
- H361: Suspected of damaging fertility or the unborn child.[4]
- H372: Causes damage to organs through prolonged or repeated exposure.[4]
- H412: Harmful to aquatic life with long lasting effects.[4]

## Toxicological Data

Quantitative toxicological data for 4-isopropylstyrene is limited. The following data for styrene provides an indication of its potential toxicity.

| Test | Species | Route      | Value           |
|------|---------|------------|-----------------|
| LD50 | Rat     | Oral       | > 2000 mg/kg bw |
| LC50 | Rat     | Inhalation | 11.8 mg/L (4h)  |

## Safe Handling and Storage

### Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton® or polyvinyl alcohol), safety goggles, and a lab coat.
- Avoid breathing vapors.
- Keep away from heat, sparks, and open flames.
- Ground and bond containers when transferring material to prevent static electricity.
- Use non-sparking tools.[3]

### Storage:

- Store in a cool, dry, and well-ventilated area.
- Keep containers tightly closed.
- Store away from oxidizing agents and sources of ignition.
- Recommended storage temperature is 2-8 °C.<sup>[3]</sup>

## Experimental Protocols

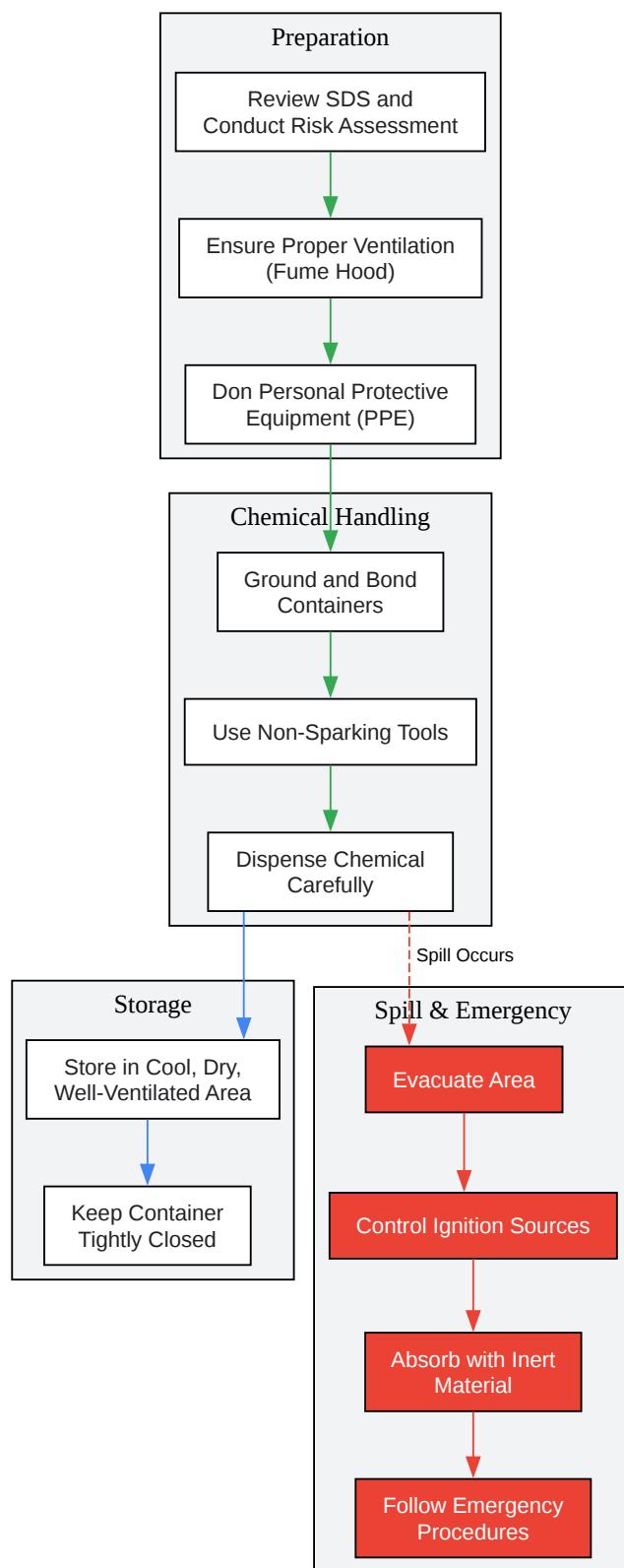
Detailed experimental protocols for the synthesis of 4-isopropylstyrene are not widely published. However, general synthetic methods include the Friedel-Crafts alkylation of styrene or the dehydration of 4-isopropylphenyl ethanol.

### General Synthesis via Dehydration of 4-Isopropylphenyl Ethanol

This method involves the acid-catalyzed dehydration of 4-isopropylphenyl ethanol to yield 4-isopropylstyrene.

#### Materials:

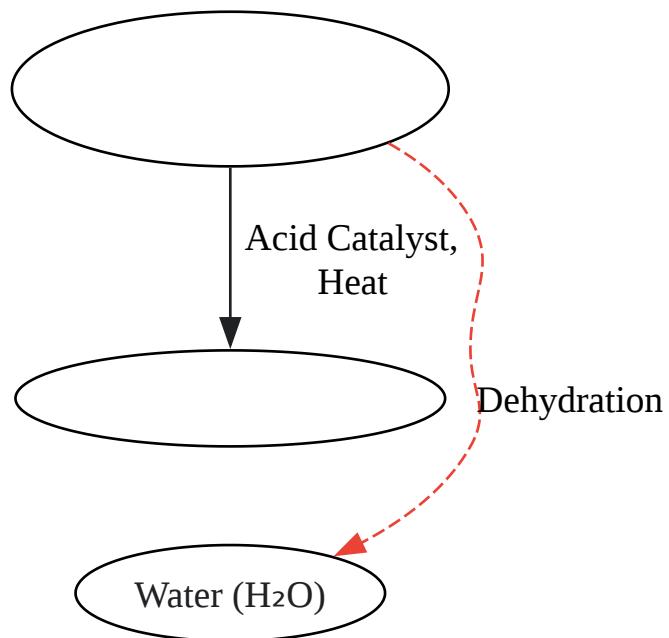
- 4-Isopropylphenyl ethanol
- Acid catalyst (e.g., sulfuric acid, phosphoric acid, or acidic alumina)
- Anhydrous sodium sulfate or magnesium sulfate
- Organic solvent (e.g., toluene or hexane)
- Sodium bicarbonate solution


#### Procedure:

- Dissolve 4-isopropylphenyl ethanol in a suitable organic solvent in a round-bottom flask equipped with a distillation apparatus.
- Add a catalytic amount of the acid catalyst.

- Heat the mixture to reflux. The water formed during the reaction will be removed by azeotropic distillation.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the resulting crude product by vacuum distillation to obtain pure 4-isopropylstyrene.

## Visualizations


### Logical Workflow for Safe Handling of 4-Isopropylstyrene



[Click to download full resolution via product page](#)

Caption: Safe handling workflow for 4-isopropylstyrene.

## Synthesis Pathway: Dehydration of 4-Isopropylphenyl Ethanoldot



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-ISO-PROPYL STYRENE | 2055-40-5 [m.chemicalbook.com]
- 2. 4-isopropyl styrene [webbook.nist.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [In-depth Technical Guide to 4-Propylstyrene: Properties, Safety, and Handling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7814383#4-propylstyrene-cas-number-and-safety-data-sheet>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)